N-Cyclopentylacetamide

Peptidoleukotriene Antagonists Asthma Research GPCR Pharmacology

Choose N-Cyclopentylacetamide for a data-backed 10-fold increase in LTD4 receptor binding affinity over cyclopentylmethyl amide analogs, critical for asthma and inflammation lead optimization. The cyclopentyl ring's steric and conformational profile directly governs reaction outcomes in pyrazolopyrimidinone and phosphopantetheine inhibitor synthesis. With XLogP3 0.8 and TPSA 29.1 Ų, this secondary amide delivers predictable ADME contributions for compound library design. Avoid assay variability caused by non-equivalent cycloalkyl analogs. Procure the exact building block validated in published SAR studies.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 25291-41-2
Cat. No. B1593812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentylacetamide
CAS25291-41-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCC1
InChIInChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9)
InChIKeyJTSGEWHPQPAXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentylacetamide (CAS 25291-41-2) for Research Procurement: Core Identity and Properties


N-Cyclopentylacetamide (CAS 25291-41-2) is a secondary amide with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol [1]. It consists of an acetyl group (CH3CO) bonded to a cyclopentylamine moiety (C5H9NH), as denoted by its canonical SMILES: CC(=O)NC1CCCC1 [1]. This compound is fundamentally characterized as a versatile building block in synthetic organic chemistry and as a core pharmacophoric fragment in medicinal chemistry, particularly within the design of peptidoleukotriene (LTD4) antagonists and other bioactive molecules [2]. Its computed physicochemical properties, such as an XLogP3 of 0.8 and a topological polar surface area of 29.1 Ų, suggest a balance of lipophilicity and polarity that is amenable to both chemical modification and favorable biological interaction profiles [1].

Why N-Cyclopentylacetamide Cannot Be Generically Substituted: The Case for Evidence-Based Procurement


While several N-cycloalkylacetamides (e.g., N-cyclopropyl, N-cyclohexyl) exist as structural analogs, the assumption that they are functionally interchangeable for research is not supported by experimental data . The specific size and conformational constraints of the cyclopentyl ring impart distinct steric and electronic properties that can dramatically alter a molecule's biological activity or its utility as a synthetic intermediate [1]. As the quantitative evidence below will demonstrate, even seemingly minor modifications to the N-substituent, such as extending the linker to a cyclopentylmethyl group, can lead to significant, order-of-magnitude changes in receptor binding affinity [2]. For a researcher or procurement specialist, the choice of N-Cyclopentylacetamide over a similar, cheaper, or more readily available analog must therefore be justified by the specific, quantifiable performance differences outlined in the following evidence guide, rather than by structural similarity alone.

Quantitative Evidence Guide for N-Cyclopentylacetamide: Measurable Performance Advantages over Structural Analogs


Superior LTD4 Receptor Antagonist Potency of Cyclopentylacetamide vs. Cyclopentylmethyl Amide Moiety

In a series of 1,3,6-trisubstituted indole-based peptidoleukotriene (LTD4) antagonists, compounds containing an N-cyclopentylacetamide moiety demonstrated significantly higher receptor affinity compared to their direct N-cyclopentylmethyl amide analogs. The study directly compared these two acylamino appendages within the same molecular scaffolds, providing a clear structure-activity relationship [1].

Peptidoleukotriene Antagonists Asthma Research GPCR Pharmacology

N-Cyclopentylacetamide as a Versatile Building Block with Distinct Reactivity Profile

N-Cyclopentylacetamide is not a terminal compound but a key intermediate with a well-defined reactivity profile, making it valuable for the synthesis of more complex, biologically active molecules [1]. This is in contrast to its use as a final drug substance.

Organic Synthesis Chemical Intermediate Medicinal Chemistry Building Block

Optimal Physicochemical Profile for Bioactive Molecule Design: XLogP3 and TPSA Metrics

The computed physicochemical properties of N-Cyclopentylacetamide suggest a favorable balance for use as a building block in the design of drug-like molecules. Its XLogP3 of 0.8 and TPSA of 29.1 Ų are within ranges often associated with good oral bioavailability and membrane permeability [1]. This profile is distinct from other N-cycloalkylacetamides, which will have different logP and TPSA values based on their ring size.

Drug Design ADME Properties Medicinal Chemistry

Strategic Application Scenarios for N-Cyclopentylacetamide: Where the Data Supports Its Use


Medicinal Chemistry: Optimizing LTD4 Antagonist Affinity

A research team working on a new class of LTD4 receptor antagonists for asthma or other inflammatory diseases should prioritize N-cyclopentylacetamide as an acylamino building block. The direct comparative data from Brown et al. (1992) demonstrates that using a cyclopentylacetamide moiety provides a 10-fold advantage in receptor binding affinity (pKB) over the structurally similar cyclopentylmethyl amide [1]. Incorporating this fragment into the molecular scaffold is a data-driven strategy to maximize potency in the initial lead optimization phase.

Synthetic Chemistry: A Key Intermediate for Targeted Molecular Complexity

A synthetic chemist aiming to construct a complex molecule, such as a pyrazolopyrimidinone derivative or an inhibitor targeting the phosphopantetheine pathway, can rely on N-Cyclopentylacetamide as a defined intermediate . Its distinct cyclopentyl ring offers a specific steric and electronic profile that influences downstream reactions like bromination or acylation in a manner that differs from its cyclohexyl or cyclopropyl counterparts . Procurement of this specific compound ensures the intended reaction pathway and yield profile, as outlined in the synthetic protocols for these target molecules.

Physicochemical Property-Driven Library Design

In the context of building a focused compound library with favorable drug-like properties, N-Cyclopentylacetamide serves as a privileged fragment. Its computed XLogP3 of 0.8 and TPSA of 29.1 Ų [2] offer a predictable and desirable contribution to the overall properties of the final compounds. A medicinal chemist can deliberately choose this building block over a more lipophilic (e.g., cyclohexyl) or less conformationally flexible (e.g., cyclopropyl) analog to fine-tune the ADME profile of the library members, thereby increasing the probability of identifying leads with optimal bioavailability characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.